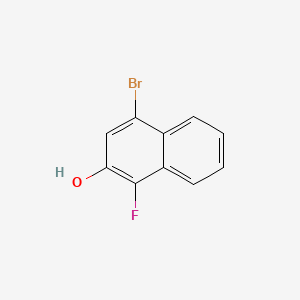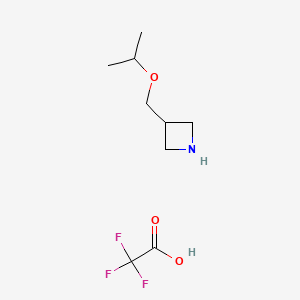
(2R)-2-amino-3,3,3-trifluoro-2-(3-hydroxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-3,3,3-trifluoro-2-(3-hydroxyphenyl)propanoic acid is a synthetic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, an amino group, and a hydroxyphenyl group, making it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3,3,3-trifluoro-2-(3-hydroxyphenyl)propanoic acid typically involves the use of trifluoromethylated intermediates. One common method includes the catalytic asymmetric synthesis of quaternary trifluoromethyl α-amino acid derivatives via umpolung allylation/2-aza-Cope rearrangement . This method employs an iridium-catalyzed cascade reaction to achieve high yields and excellent enantioselectivities.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-3,3,3-trifluoro-2-(3-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the amino group can produce primary amines.
Applications De Recherche Scientifique
(2R)-2-amino-3,3,3-trifluoro-2-(3-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-3,3,3-trifluoro-2-(3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to various biochemical effects. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
α-trifluoromethylstyrene derivatives: These compounds are versatile synthetic intermediates used in organic synthesis.
1,2,4-triazole-containing scaffolds: These heterocyclic compounds are present in various pharmaceuticals and biologically important molecules.
Uniqueness
(2R)-2-amino-3,3,3-trifluoro-2-(3-hydroxyphenyl)propanoic acid is unique due to its combination of a trifluoromethyl group, an amino group, and a hydroxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H8F3NO3 |
|---|---|
Poids moléculaire |
235.16 g/mol |
Nom IUPAC |
(2R)-2-amino-3,3,3-trifluoro-2-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)8(13,7(15)16)5-2-1-3-6(14)4-5/h1-4,14H,13H2,(H,15,16)/t8-/m1/s1 |
Clé InChI |
VIYYBAGAIYKJJJ-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)O)[C@@](C(=O)O)(C(F)(F)F)N |
SMILES canonique |
C1=CC(=CC(=C1)O)C(C(=O)O)(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Prop-2-enoyloxy)-hexahydrofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B13901597.png)


![[(3S)-1-phenylpyrrolidin-3-yl]methanol](/img/structure/B13901620.png)









![tert-Butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901683.png)
